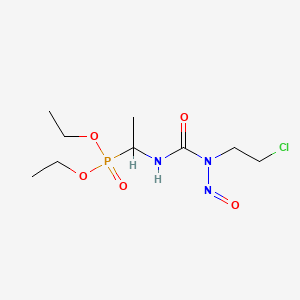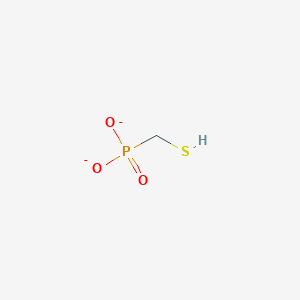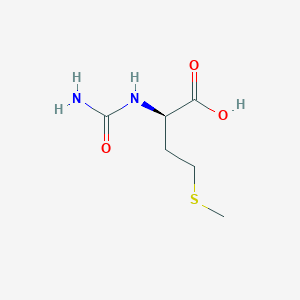
N-Carbamyl-D-methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbamyl-D-methionine is an organic compound belonging to the class of methionine derivatives. It is characterized by the presence of a carbamoyl group attached to the amino group of D-methionine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Carbamyl-D-methionine can be synthesized through the carbamoylation of D-methionine using potassium cyanate. The reaction typically involves the following steps:
- Dissolution of D-methionine in an aqueous solution.
- Addition of potassium cyanate to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Isolation and purification of the product through crystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow systems and solid catalysts to enhance efficiency and yield. A phosgene-free synthesis method using dimethyl carbonate as a carbamoylating agent has been developed to minimize environmental impact and improve safety .
Análisis De Reacciones Químicas
Types of Reactions: N-Carbamyl-D-methionine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce D-methionine, ammonia, and carbon dioxide.
Oxidation: Oxidative reactions can modify the sulfur-containing side chain of the methionine moiety.
Substitution: The carbamoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Hydrolysis: D-methionine, ammonia, and carbon dioxide.
Oxidation: Various oxidized derivatives of D-methionine.
Substitution: Carbamoyl-substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Carbamyl-D-methionine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of enantiomerically pure amino acids and other derivatives.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a prodrug for D-methionine.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of N-carbamyl-D-methionine involves its interaction with specific enzymes and metabolic pathways. It is hydrolyzed by N-carbamoyl-D-amino acid hydrolase to produce D-methionine, which can then participate in various biological processes. The carbamoyl group plays a crucial role in modulating the compound’s reactivity and interactions with molecular targets .
Comparación Con Compuestos Similares
N-Carbamyl-L-methionine: An enantiomer of N-carbamyl-D-methionine with similar chemical properties but different biological activity.
N-Carbamyl-D-alanine: Another carbamoyl derivative with distinct structural and functional characteristics.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a sulfur-containing side chain. This combination of features imparts distinct reactivity and biological activity compared to other carbamoyl derivatives .
Propiedades
Fórmula molecular |
C6H12N2O3S |
|---|---|
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
(2R)-2-(carbamoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H12N2O3S/c1-12-3-2-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)/t4-/m1/s1 |
Clave InChI |
DEWDMTSMCKXBNP-SCSAIBSYSA-N |
SMILES isomérico |
CSCC[C@H](C(=O)O)NC(=O)N |
SMILES canónico |
CSCCC(C(=O)O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-{4-[4-(Difluoro-phosphono-methyl)-phenyl]-butyl}-phenyl)-difluoro-methyl]-phosphonic acid](/img/structure/B10759866.png)
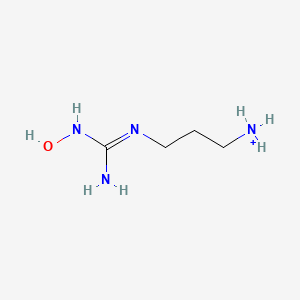
![4-(Aminosulfonyl)-N-[(2,4-difluorophenyl)methyl]-benzamide](/img/structure/B10759874.png)
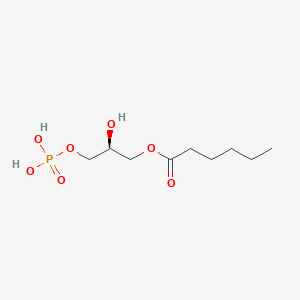
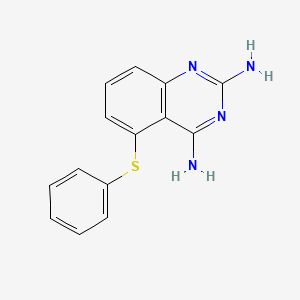
![N-Methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-B]pyridazin-3-YL)phenyl]acetamide](/img/structure/B10759889.png)
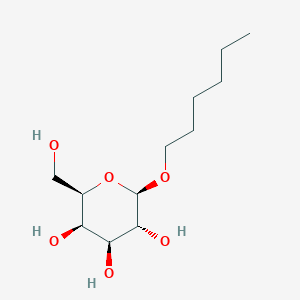
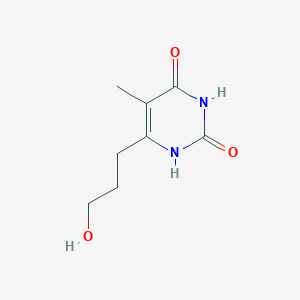
![n-[1-Hydroxycarboxyethyl-carbonyl]leucylamino-2-methyl-butane](/img/structure/B10759902.png)

![{3-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-2-methyl-propyl}-phosphonic acid](/img/structure/B10759931.png)
